Coagulin L
Description
Coagulin L is a bioactive withanolide isolated from Withania coagulans, a plant traditionally used for its antidiabetic and anti-inflammatory properties. Structurally, it is a steroidal lactone with a molecular weight of 650.8 g/mol and the chemical formula C₂₈H₃₈O₁₀ . Its core structure includes a withanolide skeleton modified by hydroxyl and glycosyl groups, notably a β-D-glucose unit at position 3 of the aglycone (2,3-dihydro-3β-hydroxywithanolide F) . This compound demonstrates hypoglycemic activity, reducing postprandial blood glucose by >30% in diabetic rodent models at 50–100 mg/kg doses, likely through inhibition of α-glucosidase or modulation of glucose uptake pathways . However, its high molecular weight raises concerns about bioavailability .
Structure
2D Structure
3D Structure
Properties
CAS No. |
216164-64-6 |
|---|---|
Molecular Formula |
C34H50O12 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-[(3R,8R,9S,10R,13S,14R,17S)-14,17-dihydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C34H50O12/c1-16-12-24(46-28(40)17(16)2)32(5,41)34(43)11-10-33(42)21-7-6-18-13-19(44-29-27(39)26(38)25(37)22(15-35)45-29)14-23(36)31(18,4)20(21)8-9-30(33,34)3/h6,19-22,24-27,29,35,37-39,41-43H,7-15H2,1-5H3/t19-,20+,21-,22-,24-,25-,26+,27-,29-,30+,31+,32+,33-,34+/m1/s1 |
InChI Key |
SYYXVJIFABSJBU-MJJWKRKWSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC=C5C4(C(=O)CC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Coagulin L can be synthesized through various organic synthesis methods. One common approach involves the extraction of withanolides from Withania coagulans using solvents like methanol or ethanol. The extract is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) . The specific reaction conditions for synthesizing this compound involve maintaining the temperature and pH at optimal levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Withania coagulans plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using HPLC or other chromatographic techniques . This method ensures a high yield of pure this compound suitable for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Coagulin L undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
Scientific Research Applications
Antidiabetic Effects
Coagulin L has demonstrated notable hypoglycemic effects. In studies involving diabetic animal models, such as Sprague-Dawley rats and C57BL/Ksj-db/db mice, this compound administered at doses of 100 mg/kg and 50 mg/kg respectively resulted in significant reductions in postprandial blood glucose levels. Specifically, one study reported a reduction of over 30% in postprandial glycemia in rats following this compound administration .
Inhibition of Adipogenesis
Research indicates that this compound plays a crucial role in inhibiting adipogenesis. It has been shown to suppress the differentiation of preadipocytes into adipocytes by inhibiting key regulatory proteins involved in fat cell development, such as sterol regulatory element-binding protein-1c and peroxisome proliferator-activated receptor-γ . This property suggests potential applications in obesity management and metabolic disorders.
Anti-Matrix Metalloproteinase Activity
This compound has been identified as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. In vitro studies revealed that this compound exhibited significant inhibitory activity against MMP-2 and MMP-9, with inhibition rates of approximately 80.57% and 78.94%, respectively, at a concentration of 150 μg/ml . This activity highlights its potential as an anti-cancer agent.
Immunomodulatory Properties
This compound has shown immunosuppressive effects similar to those of prednisolone, particularly in inhibiting T and B-cell lymphocyte proliferation. This property may be beneficial in managing autoimmune diseases or conditions requiring immune modulation .
Table 1: Summary of Pharmacological Effects of this compound
Case Study 1: Antidiabetic Efficacy
In a controlled study involving diabetic rats, this compound was administered prior to sucrose loading. The results demonstrated a significant decrease in postprandial glycemia compared to control groups, indicating its efficacy as a potential therapeutic agent for diabetes management.
Case Study 2: Cancer Research
A study investigating the anti-cancer properties of this compound highlighted its ability to inhibit MMPs involved in tumor invasion and metastasis. The results suggest that further exploration into its use as an adjunct therapy for cancer treatment could be warranted.
Mechanism of Action
Coagulin L exerts its effects through various molecular targets and pathways. It modulates the immune response by inhibiting the activation of Toll-like receptor 4 (TLR4) and downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways . This inhibition reduces the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby exerting anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Coagulin L belongs to the withanolide class of triterpenoids, sharing structural motifs with related compounds like Coagulin K, Coagulin N, and withaferin A.
Structural Features
| Compound | Core Structure | Modifications | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 2,3-dihydro-3β-hydroxywithanolide F | β-D-glucose at C-3 | 650.8 |
| Coagulin K | Withanolide skeleton | No glycosylation; free hydroxyl groups | ~500–600 |
| Coagulin N | Withanolide skeleton | Uncharacterized glycosylation | ~600–700 |
| Withaferin A | Withanolide skeleton | Epoxy group at C-5/C-6 | 470.6 |
Key Differences :
Functional Comparison
Antidiabetic Activity
This compound outperforms non-glycosylated analogs in glucose-lowering efficacy, likely due to enhanced target interaction via its glycosyl group .
Antiviral Activity
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| This compound | SARS-CoV-2 spike protein | -9.1 | ARG403, TYR449, GLY496 |
| Coagulin K | SARS-CoV-2 spike protein | -8.9 | ARG403, GLY496, TYR505 |
This compound’s lower (more favorable) binding energy correlates with its broader hydrogen-bond network, suggesting superior interference with viral-host cell recognition .
Comparison with Functionally Similar Compounds
Lanosterol
Lanosterol, a cholesterol biosynthesis intermediate, shares functional overlap with this compound in metabolic regulation but differs structurally.
While both compounds regulate metabolic enzymes, this compound’s glycosylation restricts its absorption compared to lanosterol’s lipophilic nature .
Pharmacokinetic and Industrial Considerations
- Bioavailability: this compound’s high molecular weight (650.8 g/mol) violates Lipinski’s rule of five, predicting poor intestinal absorption . In contrast, smaller withanolides (e.g., withaferin A, MW 470.6) exhibit better bioavailability .
- Stability : this compound is stable in acidic conditions (pH 4–8) but may degrade in alkaline environments .
- Industrial Use: Despite absorption challenges, this compound’s potent bioactivity justifies formulation strategies (e.g., nanoencapsulation) for therapeutic use .
Q & A
Q. How should researchers address ethical concerns when using animal models to study this compound’s toxicity?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Minimize animal cohorts via power analysis and employ non-invasive monitoring (e.g., ultrasonography for thrombosis). Justify species selection in ethics approvals based on translational relevance .
- Key Considerations : Include negative data in publications to reduce redundant experimentation .
Q. What systematic review strategies can contextualize this compound’s findings within broader coagulation research?
- Methodological Answer : Use PRISMA frameworks for literature screening, with keywords like “this compound AND (mechanism OR pharmacokinetics)” in databases (PubMed, Web of Science). Map contradictions using SWOT analysis (Strengths, Weaknesses, Opportunities, Threats) and highlight gaps via PICO (Population, Intervention, Comparison, Outcome) .
- Key Considerations : Track citation metrics in Google Scholar to identify influential studies and emerging trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
